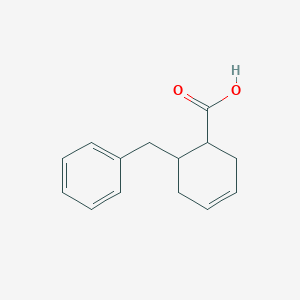

6-Benzylcyclohex-3-ene-1-carboxylic acid

Description

6-Benzoylcyclohex-3-ene-1-carboxylic acid (CAS 31211-31-1) is a cyclohexene derivative featuring a benzoyl (C₆H₅CO-) group at position 6 and a carboxylic acid moiety at position 1. Its racemic form, (±)-cis-6-benzoylcyclohex-3-enecarboxylic acid, is noted in safety data sheets for industrial and laboratory use .

Propriétés

IUPAC Name |

6-benzylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIBOSUXKGDWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

Benzylation: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzyl group.

Carboxylation: The final step involves the carboxylation of the benzylated cyclohexene using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to form the carboxylic acid group.

Industrial Production Methods: Industrial production of 6-Benzylcyclohex-3-ene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve industrial-scale production.

Types of Reactions:

Oxidation: 6-Benzylcyclohex-3-ene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Nucleophiles (e.g., amines, alcohols)

Major Products Formed:

Oxidation: Ketones, Aldehydes

Reduction: Alcohols

Substitution: Acyl chlorides, Esters, Amides

Applications De Recherche Scientifique

6-Benzylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 6-Benzylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The cyclohex-3-ene-1-carboxylic acid scaffold serves as a common backbone, with substituents at position 6 dictating chemical reactivity and applications. Key analogs include:

Physicochemical Properties

- Polarity: The benzoyl group in 6-benzoylcyclohex-3-ene-1-carboxylic acid increases polarity compared to the benzyloxycarbonylamino analog, which has bulkier, hydrophobic regions.

- Solubility : Carbamoyl derivatives (e.g., CAS 2028-12-8) exhibit higher aqueous solubility due to hydrogen-bonding interactions, whereas butylcarbamoyl analogs (CAS 544451-69-6) are more lipid-soluble .

- Stability : Benzoyl and benzyloxycarbonyl groups enhance stability under acidic conditions, making these derivatives suitable for storage and transport .

Activité Biologique

6-Benzylcyclohex-3-ene-1-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and research findings.

Overview of 6-Benzylcyclohex-3-ene-1-carboxylic Acid

Chemical Structure : The compound features a cyclohexene ring with a benzyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

CAS Number : 77634-77-6

Antimicrobial Properties

Research indicates that 6-benzylcyclohex-3-ene-1-carboxylic acid exhibits notable antimicrobial activity against various pathogens. In studies, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The results suggest that the compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Key Findings :

- Cytokine Inhibition : Studies have reported a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

- Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased paw edema and inflammatory cell infiltration.

The biological activities of 6-benzylcyclohex-3-ene-1-carboxylic acid are attributed to its structural characteristics:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrophobic Interactions : The benzyl group interacts with hydrophobic regions of proteins, which may modulate their activity.

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting biochemical pathways involved in inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 6-benzylcyclohex-3-ene-1-carboxylic acid against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another research article investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema at doses of 25 mg/kg and 50 mg/kg compared to control groups, highlighting its potential as an anti-inflammatory therapeutic.

Applications in Medicine and Industry

Given its biological activities, 6-benzylcyclohex-3-ene-1-carboxylic acid has several potential applications:

- Pharmaceutical Development : The compound's antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting infections and inflammatory diseases.

- Chemical Synthesis : It serves as an intermediate in organic synthesis, allowing for the preparation of more complex molecules with potential biological activities.

- Material Science : Its unique structure could be utilized in creating specialty chemicals or polymers with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.